N-(2-chlorophenyl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-8-7-10(9-14(13)20-2)15(18)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUMYYACIJWYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3,4-dimethoxybenzamide typically involves the reaction of 2-chloroaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-chlorophenyl)-3,4-dimethoxybenzamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-chlorophenyl)-3,4-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to create derivatives with enhanced biological activity, such as antimicrobial or anticancer properties.
Medicine: this compound and its derivatives are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the design of materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3,4-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The presence of the chlorophenyl and methoxy groups can influence its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
Table 1: Binding Affinities of MPXV Cysteine Protease Inhibitors
| Compound Name | Binding Affinity (kcal/mol) | Key Structural Features | Source |
|---|---|---|---|
| N-(2-chlorophenyl)-3,4-dimethoxybenzamide | -6.7 | 2-chlorophenyl, 3,4-dimethoxybenzoyl | Natural (plant-based) |
| 6-Dimethylaminonaphthene-1-sulfonic acid amide | -5.8 | Sulfonic acid, dimethylamino-naphthalene | Synthetic |
| Oleic Acid | -5.5 | Unsaturated fatty acid | Natural |
| Dipentyl ester | -5.0 | Esterified aliphatic chain | Synthetic |
Key Findings :
- The 2-chlorophenyl and 3,4-dimethoxy groups in the target compound enhance hydrophobic and hydrogen-bonding interactions with MPXV protease, contributing to its superior binding affinity compared to analogues .
- Oleic acid, while naturally derived, lacks the rigidity and specificity of benzamide derivatives, resulting in lower binding efficiency .
Benzamide Derivatives in Receptor Modulation
Table 2: Pharmacological Profiles of Benzamide Analogues
| Compound Name | Target Receptor | Activity | Structural Distinction |
|---|---|---|---|
| This compound | MPXV cysteine protease | Antiviral | 2-chloro substitution |
| ADX61623 (N-(4-(2-cyanopropane-2-yl)phenyl)-3,4-dimethoxybenzamide) | FSH receptor | Allosteric antagonist | Cyanopropyl group on phenyl ring |
| ADX68692 | FSH/LH receptors | Dual modulation | Oral bioavailability, trifluoromethyl |
| N-(2-Hydroxy-5-methylphenyl)-3,4-dimethoxybenzamide | A2A receptor | Agonist activity | Hydroxy and methyl substitutions |
Key Findings :
- ADX61623’s cyanopropyl group enables unique allosteric FSH receptor antagonism but lacks antiviral activity .
- ADX68692’s trifluoromethyl group enhances metabolic stability and oral efficacy, enabling in vivo hormone regulation .
Thiourea and Heterocyclic Derivatives
Table 3: Carbonic Anhydrase Inhibitors Based on 3,4-Dimethoxybenzamide
Key Findings :
- Thiourea derivatives (e.g., 17, 22, 23) exhibit enhanced carbonic anhydrase inhibition due to sulfamoyl/nitro groups improving electrostatic interactions .
- The parent compound lacks direct enzyme inhibition, highlighting the necessity of structural modifications for target-specific activity.
Physicochemical and Pharmacokinetic Comparisons
Table 4: Physical Properties of Substituted Benzamides
| Compound Name | Boiling Point (°C) | LogP | Water Solubility |
|---|---|---|---|
| This compound | Not reported | ~2.5 | Low (hydrophobic) |
| N-(2-butoxyphenyl)-3,4-dimethoxybenzamide | 415.6 | 3.1 | Very low |
| N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide | Not reported | 1.8 | Moderate (polar hydroxy) |
Key Findings :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-3,4-dimethoxybenzamide?
- Methodology : The compound is typically synthesized via amide coupling between 3,4-dimethoxybenzoyl chloride and 2-chloroaniline. Key steps include:
- Use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group .
- Solvent selection (e.g., dichloromethane or DMF) and reaction monitoring via thin-layer chromatography (TLC) .
- Purification via column chromatography or recrystallization. Yield optimization requires controlled temperatures (20–25°C) and anhydrous conditions .
Q. How can researchers confirm the structural identity and purity of the compound?
- Analytical Techniques :
- NMR Spectroscopy : -NMR (300 MHz) peaks for methoxy groups appear at δ 3.85–3.90 ppm, while aromatic protons resonate between δ 6.8–7.6 ppm .
- IR Spectroscopy : Key signals include C=O stretching (~1650 cm) and N–H bending (~1540 cm) .
- Elemental Analysis : Confirms molecular formula (CHClNO) with <0.5% deviation .
Q. What are the basic biological activities reported for this compound?
- Findings :
- Anti-inflammatory Potential : Structural analogs (e.g., N-(2-aminophenyl)-3,4-dimethoxybenzamide) show COX-2 inhibition, suggesting similar pathways .
- Antimicrobial Screening : Thiazole-containing analogs exhibit moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) .
- Fluorescence Properties : Fluorescence intensity peaks at pH 5 and 25°C, useful for tracking cellular uptake .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity?
- Structure-Activity Relationship (SAR) Strategies :
- Substituent Effects : Adding electron-withdrawing groups (e.g., nitro) to the benzamide ring increases receptor-binding affinity .
- Heterocyclic Additions : Thiazole or imidazole moieties improve solubility and kinase inhibition (e.g., IC < 1 µM for EGFR) .
- Table 1 : Bioactivity of Structural Analogs
| Derivative | Modification | Activity (IC) | Source |
|---|---|---|---|
| N-(3-Aminophenyl)-analog | Amino group | COX-2 inhibition (2 µM) | |
| Thiazole-containing analog | Thiazole ring | Antimicrobial (16 µg/mL) |
Q. What computational approaches predict its mechanism of action?
- In Silico Methods :
- Molecular Docking : Identified binding to MPXV cysteine protease (binding energy: −9.2 kcal/mol), suggesting antiviral potential .
- MD Simulations : Stability analysis (RMSD < 2 Å over 100 ns) confirms target engagement in kinase inhibition studies .
Q. How to resolve contradictions in reported bioactivity data?
- Experimental Design :
- Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) .
- Solvent Effects : Test DMSO concentrations <1% to avoid false negatives in cell-based assays .
- Replicate Studies : Cross-validate results across labs using identical compound batches (≥95% purity) .
Q. What advanced techniques characterize its photophysical properties?
- Spectrofluorometric Analysis :
- pH Dependency : Maximum fluorescence at λ=340 nm and λ=380 nm in acetate buffer (pH 5) .
- Temperature Stability : Fluorescence intensity remains stable for 24 hours at 25°C but degrades at >40°C .
Key Challenges and Future Directions
- Synthesis Scalability : Optimize microwave-assisted synthesis for higher yields (>80%) .
- Target Validation : CRISPR-Cas9 knockout models to confirm enzyme targets (e.g., kinases) .
- Toxicology Profiles : Acute toxicity studies in murine models (LD) for preclinical safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
